Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate
Description
Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole-based heterocyclic compound featuring two methyl ester groups at positions 4 and 5 of the pyrazole ring and an isopropyl substituent at the N1 position. Pyrazole derivatives are widely studied due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 2-propan-2-ylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-6(2)12-8(10(14)16-4)7(5-11-12)9(13)15-3/h5-6H,1-4H3 |
InChI Key |
QHZGPFMKFVWBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous pyrazole and triazole dicarboxylates, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations at the N1 Position
Key Observations :
- Isopropyl vs. Aromatic Groups: The isopropyl group in the target compound improves solubility in nonpolar solvents compared to aromatic substituents (e.g., phenyl or cyanobenzyl), which favor π-π stacking and crystallinity .
- Biological Activity: Derivatives with bulky substituents (e.g., anthraquinone-linked pyrazoles) exhibit potent anticancer activity against MDA-MB-231 cells, suggesting that the isopropyl group may similarly enhance bioactivity through steric effects .
Ester Group Variations
Table 2: Methyl vs. Ethyl Ester Effects
Key Observations :
- Methyl Esters : Smaller methyl groups favor higher reactivity in hydrolysis or transesterification reactions compared to ethyl esters, making them preferable for stepwise synthesis .
- Ethyl Esters : Ethyl groups in compounds like Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate improve thermal stability, as seen in plasticizer applications .
Biological Activity
Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate (DIPD) is a heterocyclic compound belonging to the pyrazole family. Its unique structure features a pyrazole ring with dimethyl ester groups at the 4 and 5 positions and an isopropyl group at the 1 position. This compound has been the focus of various studies due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of DIPD typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of isopropyl hydrazine with diethyl malonate, followed by esterification processes. The resulting compound is characterized by its ability to act as a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
DIPD exhibits notable biological activity, particularly in the following areas:
- Enzyme Inhibition : Research indicates that DIPD can act as an enzyme inhibitor, potentially binding to the active sites of target enzymes and obstructing their activity. The specific molecular targets and pathways can vary based on the intended biological application.
- Modulation of Biological Pathways : Interaction studies suggest that DIPD can modulate various biological pathways through its interactions with specific proteins and nucleic acids, leading to alterations in cellular processes.
The mechanism of action for DIPD primarily involves its interaction with proteins involved in signaling pathways. For instance, it has been shown to inhibit Bruton's tyrosine kinase (Btk), which is crucial in B-cell signaling pathways. This inhibition can have implications for treating diseases such as certain types of cancers and autoimmune disorders .
Case Studies and Research Findings
- Inhibition of Protein Kinases : A study demonstrated that DIPD and its derivatives could effectively inhibit protein kinases, including Btk. This inhibition was associated with significant anti-proliferative effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
- Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of DIPD against various carcinoma cell lines using the MTT assay. The results indicated that DIPD exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
- Safety Profile : Toxicity studies conducted on normal lung fibroblast cells (MRC-5) showed that DIPD had low toxic effects, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis
The following table summarizes the structural features and biological activities of several compounds related to DIPD:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate | Benzyl group at position 1 | Moderate enzyme inhibition |
| Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | Phenyl group at position 1 | Significant anti-cancer activity |
| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Methyl group at position 1 | Low enzyme inhibition |
| This compound | Isopropyl group at position 1 | Strong enzyme inhibition and cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
